2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3N3OS/c1-8(2)12(22)20-14(15(16,17)18)21-13-10(7-19)9-5-3-4-6-11(9)23-13/h8,14,21H,3-6H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIECVISGVCOPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies and findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H16Cl3N3OS
- Molar Mass : 380.72 g/mol
- CAS Number : 324073-50-9
Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. The presence of a benzothiophene moiety indicates potential interactions with enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of compounds related to benzothiophene derivatives. For instance, studies have shown that similar compounds exhibit significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Anticancer Potential
The anticancer properties of benzothiophene derivatives are well-documented. Studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, related compounds have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent cytotoxicity .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 69c | MCF-7 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
Anti-inflammatory Effects
Benzothiophene derivatives have also been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been reported, suggesting a role in managing inflammatory diseases .
Case Studies
- In vitro Studies : A study evaluating the cytotoxic effects of related benzothiophene compounds found that modifications in their structure significantly altered their efficacy against different cancer cell lines. This highlights the importance of structural optimization in developing effective therapeutic agents.
- In vivo Studies : Animal models treated with benzothiophene derivatives exhibited reduced tumor sizes compared to controls, supporting the potential for these compounds in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs can be categorized based on core structural motifs:
Key Differences and Implications
Halogenation : The target compound’s 2,2,2-trichloroethyl group enhances electronegativity and steric bulk compared to the 2-chloroethyl group in or the methoxymethyl group in alachlor . This may improve binding to hydrophobic enzyme pockets or reduce metabolic degradation.
Heterocyclic Core: The 3-cyano-tetrahydrobenzothiophene distinguishes it from analogs with simpler aryl rings (e.g., benzodioxole in or pyridazine in ).
Substituent Positioning: The cyano group at position 3 on the benzothiophene may act as a hydrogen-bond acceptor, contrasting with the methyl group at position 6 in , which adds steric hindrance without electronic effects.
Physicochemical Properties
- Lipophilicity: The trichloroethyl and cyano groups likely increase logP compared to non-halogenated analogs, favoring membrane permeability.
- Solubility: Polar groups (cyano, amide) may counterbalance hydrophobicity, but solubility data are absent in the evidence.
- Stability : The trichloroethyl group could confer resistance to oxidative degradation, a feature critical for agrochemicals .
Research Findings and Trends
- Medicinal Potential: The structural resemblance to (explicitly medicinal) and pesticidal acetamides suggests dual applicability. For example, the tetrahydrobenzothiophene scaffold is common in kinase inhibitors, while trichloroethyl groups are seen in antifungals.
- Synthetic Challenges : The compound’s complexity (multiple stereocenters, halogenation) may require advanced crystallization techniques (e.g., SHELX or OLEX2 ) for structural validation.
- Unanswered Questions: No toxicity or efficacy data are provided. Comparative studies with or alachlor would clarify its advantages.
Q & A
Basic: What are the established synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The compound can be synthesized via condensation reactions between key intermediates, such as 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine and trichloroethylpropanamide derivatives. Critical steps include:
- Solvent selection : Dimethylformamide (DMF) or methanol for facilitating nucleophilic substitution .
- Reflux conditions : Heating at 80–100°C for 4–6 hours to ensure complete reaction .
- Purification : Crystallization from polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product .
Yield optimization requires precise stoichiometric ratios (1:1 molar equivalents of reactants) and inert atmospheres to prevent oxidation .
Advanced: How can computational modeling tools like COMSOL Multiphysics predict reaction mechanisms or optimize synthesis pathways?
Methodological Answer:
AI-driven simulations in COMSOL Multiphysics enable:
- Reaction pathway prediction : Density Functional Theory (DFT) calculations to model transition states and intermediates .
- Process optimization : Sensitivity analysis of variables (e.g., temperature, pressure) to identify optimal conditions .
- Energy minimization : Molecular dynamics simulations to reduce activation energy barriers for key steps .
These tools reduce experimental trial-and-error and validate hypothesized mechanisms through thermodynamic and kinetic profiling .
Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- LC-MS (Liquid Chromatography-Mass Spectrometry) : Validates molecular weight (e.g., m/z ≈ 394.74) and detects impurities via fragmentation patterns .
- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., trichloroethyl, cyano) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic clusters (e.g., Cl³⁵/Cl³⁷) to confirm molecular formula .
Sample purity is assessed using HPLC with UV detection (λ = 220–280 nm) .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .
- Metabolite profiling : Use SPE (Solid-Phase Extraction) with HLB cartridges to identify degradation products or interfering metabolites .
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA) to differentiate experimental noise from true biological effects .
Collaborative studies across labs using harmonized protocols are recommended to address reproducibility issues .
Basic: What are key considerations for designing stability studies to assess degradation pathways?
Methodological Answer:
- Environmental stress testing : Expose the compound to UV light, humidity, and varying pH (2–12) to identify labile bonds (e.g., amide, cyano groups) .
- Analytical monitoring : Track degradation via LC-MS/MS to detect hydrolysis byproducts (e.g., trichloroethanol derivatives) .
- Accelerated stability protocols : Store samples at 40°C/75% RH for 6 months to simulate long-term degradation .
Advanced: How can advanced spectroscopic methods resolve stereochemical ambiguities?
Methodological Answer:
- 2D NMR (NOESY/ROESY) : Detects spatial proximity of protons to assign stereocenters (e.g., trichloroethyl configuration) .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing chiral vibrational modes .
- X-ray crystallography : Resolves absolute configuration via single-crystal diffraction, though requires high-purity samples .
Basic: What solvent systems and chromatographic methods are validated for purification?
Methodological Answer:
- Normal-phase chromatography : Silica gel with hexane/ethyl acetate gradients for non-polar intermediates .
- Reverse-phase HPLC : C18 columns with acetonitrile/water (0.1% formic acid) for polar derivatives .
- Flash chromatography : Optimized with dichloromethane/methanol (9:1) for rapid separation .
Advanced: What theoretical frameworks guide structure-activity relationship (SAR) exploration?
Methodological Answer:
- QSAR (Quantitative SAR) : Correlate electronic descriptors (e.g., Hammett σ) with pesticidal activity using regression models .
- Molecular docking : Simulate interactions with target enzymes (e.g., acetylcholinesterase) to prioritize analogs .
- Free-Wilson analysis : Deconstruct substituent contributions to bioactivity (e.g., cyano group enhances binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
